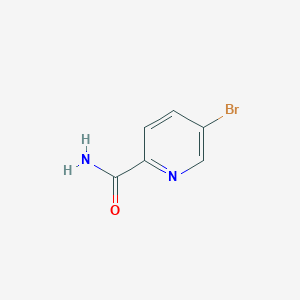

5-Bromopyridine-2-carboxamide

説明

Contextualizing Pyridine (B92270) Carboxamides in Modern Organic Chemistry

Pyridine carboxamides are a significant class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif is prevalent in numerous molecules of chemical and biological importance. rsc.org In modern organic chemistry, pyridine carboxamides are recognized as versatile building blocks and key scaffolds for the synthesis of more complex molecules. rsc.orgrsc.org Their utility stems from the electronic properties of the pyridine ring, a six-membered heterocycle containing a nitrogen atom, which influences the reactivity and properties of the attached carboxamide group. youtube.comslideshare.net

The synthesis of pyridine carboxamides has been a focus of organic chemists, leading to the development of various synthetic methodologies. Traditional methods often involve the reaction of pyridine carboxylic acids or their activated derivatives with amines. rsc.org More recent advancements include electrochemical methods that offer milder and more environmentally friendly routes to these compounds. rsc.org For instance, an external chemical oxidant-free method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in a green solvent via electrochemistry. rsc.org Another approach involves the use of tert-butyl hydroperoxide (TBHP) to mediate the denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. rsc.org

The pyridine carboxamide scaffold is a constituent of many commercially available drugs and agrochemicals, highlighting its importance in medicinal and materials chemistry. rsc.orgnih.gov For example, they are found in antifungal agents that act as succinate (B1194679) dehydrogenase inhibitors. nih.gov The diverse applications of pyridine carboxamides have spurred ongoing research into their synthesis and functionalization, aiming to create novel molecules with tailored properties for various applications. mdpi.comresearchgate.net

Significance of Brominated Pyridine Derivatives in Synthetic and Medicinal Chemistry

Brominated pyridine derivatives are a class of halogenated heterocyclic compounds that play a crucial role in both synthetic and medicinal chemistry. The introduction of a bromine atom onto the pyridine ring significantly alters the molecule's electronic properties and provides a reactive handle for further chemical transformations. chempanda.com This makes bromopyridines valuable intermediates in the synthesis of a wide array of more complex molecules. chempanda.comyoutube.com

In synthetic chemistry, the bromine atom on the pyridine ring can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. chempanda.com This allows for the facile introduction of diverse functional groups, including aryl, alkyl, and amino groups, enabling the construction of complex molecular architectures. The position of the bromine atom on the pyridine ring (e.g., 2-bromo, 3-bromo, or 4-bromo) influences its reactivity and the types of reactions it can undergo. chempanda.com

From a medicinal chemistry perspective, the incorporation of bromine into a pyridine-containing drug candidate can have profound effects on its pharmacological profile. ontosight.ainih.gov Bromine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. Brominated pyridines are found in molecules with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govacs.org For instance, certain brominated pyridine derivatives have been investigated as potential agents for treating neurological disorders. google.com The strategic placement of a bromine atom on a pyridine scaffold is, therefore, a key strategy in the design and development of new therapeutic agents. acs.org

Historical Perspective of 5-Bromopyridine-2-carboxamide Research Trajectory

Early research on pyridine chemistry, dating back to the 19th century, laid the groundwork for the synthesis of various substituted pyridines. rsc.org The bromination of pyridine itself was reported in the early 20th century, with studies focusing on the conditions required to achieve selective halogenation. cdnsciencepub.com The synthesis of pyridine carboxamides also has a long history, with various methods developed for their preparation from pyridine carboxylic acids. rsc.org

The emergence of this compound as a compound of interest appears to be more recent, likely driven by its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Patent literature from the 21st century reveals its use as a building block for the creation of compounds targeting neurological disorders. google.comgoogle.tt For example, a 2015 patent application describes the use of this compound in the synthesis of pyrazine (B50134) derivatives for the treatment of such conditions. google.tt Similarly, a 2014 patent mentions its use in preparing heterocyclic derivatives for similar therapeutic applications. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWPEOLXILHOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352742 | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90145-48-5 | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for 5 Bromopyridine 2 Carboxamide and Its Derivatives

Strategic Approaches to the Synthesis of 5-Bromopyridine-2-carboxamide

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be achieved through several strategic approaches. These methods often involve the manipulation of pre-existing pyridine (B92270) rings or the construction of the pyridine core with the desired functionalities.

Sequential Functionalization of Pyridine Derivatives

A common and versatile strategy for synthesizing substituted pyridines like this compound involves the sequential functionalization of a pyridine core. mdpi.comacs.org This approach allows for the controlled introduction of different substituents at specific positions on the pyridine ring. The order of these functionalization steps is crucial and often dictated by the directing effects of the substituents already present on the ring. mdpi.com

For instance, the synthesis can commence with a commercially available pyridine derivative, which is then subjected to a series of reactions, such as halogenation, nitration, amination, and carboxylation, in a carefully planned sequence to arrive at the target molecule. The regioselectivity of these reactions is a key consideration, and chemists often employ directing groups or specific reaction conditions to achieve the desired substitution pattern. mdpi.comacs.org The functionalization can occur at various positions, including C-2, C-4, and C-5, depending on the chosen starting material and reaction conditions. acs.orgnih.gov

One of the challenges in this approach is managing the reactivity of the pyridine ring, which can be either activated or deactivated by the existing substituents. For example, an amino group can activate the ring towards electrophilic substitution, while a nitro group will deactivate it. Careful selection of reagents and reaction conditions is therefore essential to control the outcome of each step.

Bromination of 3-Aminopyridine-2-carboxamide using N-Bromosuccinimide (NBS)

A specific and efficient method for introducing a bromine atom at the 5-position of a pyridine ring is through the use of N-Bromosuccinimide (NBS). lookchem.com NBS is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. researchgate.net In the context of synthesizing this compound, a plausible synthetic route involves the bromination of 3-Aminopyridine-2-carboxamide.

The amino group at the 3-position is an activating group, which directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is para to the amino group, making it susceptible to bromination. The reaction is typically carried out in a suitable solvent, and the use of a catalyst may sometimes be required to enhance the reaction rate and selectivity. researchgate.net The reaction of 3-Aminopyridine-2-carboxamide with NBS is expected to yield 3-Amino-5-bromopyridine-2-carboxamide. Subsequent removal of the amino group, if desired, would lead to the final product, this compound.

It has been reported that the bromination of certain pyridine derivatives with NBS can be achieved with high regioselectivity. For example, the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid derivatives with NBS has been shown to produce the corresponding 5-bromo derivative in high yield. pharm.or.jp

Palladium-Catalyzed Coupling Reactions with 5-Bromo Precursors (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The Buchwald-Hartwig amination is a prominent example of such a reaction, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction is particularly useful for the synthesis of a wide variety of aminopyridines. nih.gov

In the context of this compound, a 5-bromo substituted pyridine precursor can be utilized in a palladium-catalyzed coupling reaction. For instance, a 5-bromopyridine derivative bearing a suitable functional group at the 2-position, such as a cyano or ester group, can be coupled with an amine in the presence of a palladium catalyst and a suitable ligand. tandfonline.com This would introduce the desired amino functionality, which can then be converted to the carboxamide.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands, such as BINAP and DPPF, have been developed to facilitate the coupling of a wide range of substrates. wikipedia.orgchemspider.com The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the coupling process. chemspider.com This methodology offers a versatile approach to introduce the carboxamide group or its precursors onto a pre-functionalized 5-bromopyridine scaffold. nih.govrsc.org

Advanced Synthesis of Related Pyridine Carboxamide Derivatives

The development of novel synthetic methods for pyridine carboxamides and their derivatives is an active area of research, driven by the importance of these compounds in various fields.

Condensation Reactions for Pyridine Carboxamide and Carbothioamide Synthesis

Condensation reactions are a fundamental and widely used method for the formation of amide bonds. oup.com In the synthesis of pyridine carboxamides, a carboxylic acid derivative of pyridine can be condensed with an amine to form the desired product. A variety of coupling reagents have been developed to facilitate this transformation, including carbodiimides and phosphonium (B103445) salts. oup.comrsc.org

A notable method involves the use of pyridine-3-carboxylic anhydride (B1165640) (3-PCA) as a dehydrating agent in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com This method allows for the efficient synthesis of carboxamides from carboxylic acids and amines under mild conditions. oup.com The reaction proceeds smoothly and provides good to high yields of the desired products. oup.com

Furthermore, condensation reactions can also be employed for the synthesis of pyridine carbothioamides. For example, a series of pyridine carboxamide and carbothioamide derivatives have been synthesized via condensation reactions and evaluated for their biological activity. nih.gov

Synthesis via Arylacetonitriles and 2-Bromopyridine (B144113) Intermediates

An alternative approach to pyridine carboxamides involves the use of arylacetonitriles and 2-bromopyridine intermediates. jchemrev.comjchemrev.com In one reported method, the synthesis starts with the deprotonation of an arylacetonitrile with a strong base, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). jchemrev.comjchemrev.com The resulting carbanion then undergoes a C-arylation reaction with 2-bromopyridine in a one-pot procedure. jchemrev.comjchemrev.com

The resulting 2-aryl-2-pyridylacetonitriles can then be hydrolyzed to the corresponding amides. jchemrev.comjchemrev.com This method provides a route to a variety of substituted pyridine carboxamide derivatives. The use of 2-bromopyridine as a starting material is common in pyridine chemistry, as the bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions. acs.orggoogle.comgoogle.com

This synthetic strategy highlights the versatility of using readily available starting materials and well-established reaction pathways to construct complex pyridine-containing molecules.

Preparation of Pyridine N-Oxides and Subsequent Functionalization

The direct electrophilic halogenation of pyridine is often challenging due to the ring's electron-deficient nature. A common and effective strategy to overcome this involves the initial preparation of pyridine N-oxides. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.netthieme-connect.deabertay.ac.uk

The synthesis of pyridine N-oxides is typically achieved by oxidizing the corresponding pyridine with strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane (B1199080) (DMDO). thieme-connect.de This transformation alters the electronic properties of the ring, where the negatively charged oxygen atom increases the electron density at the ortho (2,6) and para (4) positions, facilitating electrophilic attack. researchgate.netthieme-connect.de

Once the pyridine N-oxide is formed, it can be functionalized in various ways. For halogenation, activating agents such as oxalyl chloride, oxalyl bromide, or phosphonium salts like PyBroP are used. researchgate.netthieme-connect.de For instance, treatment of a pyridine N-oxide with oxalyl bromide ((COBr)₂) and a base like triethylamine (B128534) (Et₃N) can lead to highly regioselective bromination at the 2-position. researchgate.net The reaction proceeds through an activated intermediate that readily reacts with the bromide ion. After the desired substituent is introduced, the N-oxide group can be removed by deoxygenation to yield the final substituted pyridine. researchgate.net This two-step sequence of N-oxidation followed by functionalization and deoxygenation is a powerful method for preparing substituted pyridines that are otherwise difficult to access. researchgate.netresearchgate.net

Table 1: Reagents for Pyridine N-Oxide Formation and Functionalization

| Step | Reagent Class | Example Reagent(s) | Purpose |

|---|---|---|---|

| N-Oxidation | Peroxy-acids | m-CPBA | Oxidation of pyridine nitrogen |

| Peroxides | H₂O₂ in Acetic Acid | Oxidation of pyridine nitrogen | |

| Activation & Halogenation | Acyl Halides | Oxalyl Bromide ((COBr)₂) | Activation of N-oxide for nucleophilic attack |

| Phosphonium Salts | PyBroP | Activation of N-oxide for substitution |

Regioselectivity and Chemoselectivity in Halogenated Pyridine Synthesis

Controlling the position of halogenation on a pyridine ring is a critical aspect of synthesizing specific isomers like this compound. The inherent electronic properties of the pyridine ring direct electrophilic substitutions primarily to the 3- and 5-positions, though these reactions can be sluggish. vulcanchem.com Achieving high regioselectivity often requires specific strategies that modify the reactivity of the pyridine core.

Achieving bromination specifically at the C-5 position of a pyridine-2-carboxamide requires overcoming the directing effects of both the ring nitrogen and the carboxamide group. Several methods have been developed to control the regioselectivity of pyridine bromination.

Substrate Control: The nature of the substituents already on the pyridine ring plays a crucial role. For instance, in pyrrole-2-carboxamides, which are structurally related to pyridine-2-carboxamides, mild brominating agents like tetrabutylammonium (B224687) tribromide (TBABr₃) can selectively yield the 5-bromo product in high ratios. acs.org This suggests that the electronic nature of the carboxamide group, when modulated by a specific brominating agent, can direct substitution to the C-5 position. acs.org

Directing Groups: The introduction of a directing group can precisely control the site of bromination. For example, a 2-amino group strongly directs electrophilic substitution to the C-5 position. researchgate.net This strategy involves the bromination of 2-aminopyridine (B139424) derivatives, followed by subsequent chemical modification of the amino group if necessary.

Reaction Conditions: The choice of brominating agent and reaction conditions is paramount. While harsh conditions (e.g., Br₂ in oleum) can lead to mixtures of isomers, milder reagents offer greater control. rsc.org N-Bromosuccinimide (NBS) is a commonly used reagent that, depending on the solvent and other substituents, can provide high regioselectivity. nih.gov For example, the regioselective bromination of 2-aminopyridines to the 5-position has been achieved using 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant. researchgate.net

The synthesis of chiral analogs of this compound is of significant interest for applications in medicinal chemistry, where stereochemistry often dictates biological activity. These syntheses typically achieve chirality by coupling the achiral 5-bromopyridine-2-carboxylic acid moiety with a chiral amine or amino acid derivative.

A common strategy involves activating the carboxylic acid of 5-bromopyridine-2-carboxylic acid to form an acid chloride or using a peptide coupling agent. This activated intermediate is then reacted with a chiral amine or an amino acid ester. For example, a series of chiral linear and macrocyclic pyridine dicarboxamides have been prepared by coupling pyridine-2,6-dicarbonyl dichloride with D-alanyl methyl ester, demonstrating the feasibility of forming chiral amide bonds from pyridine acyl chlorides. mdpi.comnih.gov This approach can be directly applied to the synthesis of chiral this compound analogs.

The stereoselectivity of these reactions is substrate-controlled, meaning the chirality is derived from the optically pure amine or amino acid used as a starting material. mdpi.com Solid-phase synthesis methods have also been employed to create libraries of natural-product-like chiral derivatives, where a core structure is built on a resin and subsequently reacted with various chiral building blocks. canada.ca These established methodologies for creating chiral amides provide a clear pathway for the synthesis of a diverse range of enantiomerically pure analogs of this compound.

Table 2: Strategies for Stereoselective Synthesis of Chiral Pyridine Carboxamide Analogs

| Strategy | Description | Key Reagents/Components |

|---|---|---|

| Amide Coupling | 5-Bromopyridine-2-carboxylic acid is coupled with a pre-existing chiral amine or amino acid ester. | 5-Bromopyridine-2-carbonyl chloride, Chiral Amine, Peptide Coupling Agents (e.g., HATU, HOBt) |

| Multi-component Reactions | The Ugi reaction, followed by intramolecular transformations, can be used to generate complex, chiral polycyclic structures from simple starting materials on a solid support. | Isocyanides, Chiral Amines, Carboxylic Acids, Aldehydes/Ketones |

Industrial and Scalable Synthetic Processes

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires robust, safe, and efficient processes. Key considerations include reaction scalability, process safety, and the optimization of yield and purity. researchgate.net

The Hofmann degradation reaction is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. A patented method describes the synthesis of 2-amino-5-bromopyridine (B118841) from this compound via a Hofmann degradation. google.com In this batch process, this compound is treated with sodium hypobromite (B1234621) (prepared in situ from bromine and sodium hydroxide) and heated to produce 2-amino-5-bromopyridine with yields around 61-64%. google.com

While this demonstrates the chemical feasibility, scaling up such a reaction in traditional batch reactors can pose challenges related to safety (handling of bromine) and process control (exothermic reaction). Microreactor technology, or flow chemistry, offers a compelling solution for scaling this process to the pilot-plant level. researchgate.netbeilstein-journals.org

In a potential flow process, streams of the reactants (e.g., a solution of this compound and a freshly prepared stream of sodium hypobromite) would be continuously merged in a microreactor. researchgate.net The key advantages of this approach include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. The generation and immediate consumption of reactive intermediates like sodium hypobromite can be precisely controlled.

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient dissipation of heat from the exothermic degradation reaction, preventing thermal runaways and the formation of side products. beilstein-journals.org

Rapid Mixing and Precise Control: The small channel dimensions ensure rapid mixing of reactants, and residence time can be precisely controlled, leading to improved consistency and potentially higher yields. beilstein-journals.org

Although a specific pilot-scale process for the Hofmann degradation of this compound using microreactors has not been explicitly detailed in the literature, the combination of the known batch reaction google.com and the well-established benefits of flow chemistry for hazardous reactions makes this a highly attractive strategy for industrial-scale production. researchgate.neteeer.org

Optimizing a chemical synthesis to maximize yield and purity while minimizing costs and waste is a critical step in pharmaceutical and chemical development. nih.govresearchgate.net For the synthesis of this compound and its derivatives, this involves systematically studying various reaction parameters.

Modern optimization strategies often move beyond the traditional "one-factor-at-a-time" approach and utilize statistical methods like Design of Experiments (DoE) and machine learning algorithms. rsc.orgbeilstein-journals.org These methods allow for the simultaneous investigation of multiple variables to identify optimal conditions and understand interactions between parameters.

Key parameters that are typically optimized include:

Catalyst and Ligand: In cross-coupling reactions to form precursors, the choice of catalyst (e.g., palladium-based) and ligand can dramatically affect yield and selectivity. rsc.org

Solvent and Base: The polarity of the solvent and the strength and type of base can influence reaction rates and equilibrium positions.

Temperature and Reaction Time: These parameters are crucial for ensuring the reaction goes to completion while minimizing the formation of degradation products. mdpi.com

Reactant Stoichiometry: The molar ratio of reactants is adjusted to ensure complete conversion of the limiting reagent and to minimize side reactions. rsc.org

For example, in the synthesis of a pyridyl benzamide (B126) via a Buchwald-Hartwig reaction, a Bayesian optimization algorithm was used to screen parameters in a continuous flow setup. rsc.org This approach efficiently identified the optimal temperature, base concentration, and ligand loading, achieving a final yield of 79.1% in under 30 iterative experiments. rsc.org Such high-throughput and data-driven methods are instrumental in developing efficient, scalable, and reproducible manufacturing processes. beilstein-journals.org

Table 3: Common Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Find the lowest temperature for complete conversion in a reasonable time. |

| Concentration | Impacts reaction kinetics and can affect solubility. | Maximize throughput without causing precipitation or side reactions. |

| Solvent | Affects solubility, stability of intermediates, and reaction rate. | Choose a solvent that provides good solubility and promotes the desired pathway. |

| Catalyst/Reagent Loading | Determines reaction rate and overall process cost. | Use the minimum amount necessary for efficient conversion. |

| Residence Time (Flow) | Controls the extent of reaction. | Find the shortest time needed for maximum conversion. |

Mechanistic Investigations of Reactions Involving 5 Bromopyridine 2 Carboxamide

Elucidation of Hofmann Degradation Mechanism in Bromopyridine Carboxamides

The Hofmann degradation, or Hofmann rearrangement, is a pivotal organic reaction that converts a primary amide, such as 5-Bromopyridine-2-carboxamide, into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.orgkhanacademy.org This process involves the oxidation of the nitrogen atom followed by a characteristic rearrangement to yield an isocyanate intermediate, which is then hydrolyzed to the final amine product. wikipedia.org For this compound, this reaction provides a direct route to 5-bromo-2-aminopyridine.

The Hofmann degradation is typically initiated by treating the primary amide with bromine in a strongly basic aqueous solution. libretexts.org The first step of the mechanism is the in situ formation of the active brominating agent, sodium hypobromite (B1234621) (NaOBr), from the reaction of bromine with a base like sodium hydroxide (B78521). wikipedia.orgbyjus.com

The reaction is as follows: Br₂ + 2 NaOH → NaOBr + NaBr + H₂O

This freshly prepared hypobromite is crucial for the subsequent steps of the reaction. The use of other reagents in variations of the Hofmann rearrangement can include N-bromosuccinimide (NBS) and (bis(trifluoroacetoxy)iodo)benzene. wikipedia.org The optimization of this step involves ensuring a sufficient concentration of the strong base to facilitate both the formation of the hypobromite and the subsequent deprotonation steps in the reaction sequence. byjus.com

The core of the Hofmann degradation is an oxidative deamidation pathway that proceeds through several distinct mechanistic steps. wikipedia.orgiitk.ac.in Deamidation, in this context, refers to the removal of the amide functional group. wikipedia.org

The established mechanism unfolds as follows:

Deprotonation: A hydroxide ion from the strong base abstracts an acidic proton from the nitrogen of the amide, generating an amide anion. byjus.com

N-Bromination: The resulting anion acts as a nucleophile and attacks a bromine molecule (or hypobromite), leading to an N-bromoamide intermediate in an α-substitution reaction. wikipedia.orgbyjus.com

Second Deprotonation: The remaining amide proton on the N-bromoamide is abstracted by the base, forming a bromoamide anion. byjus.com

Rearrangement: In the rate-determining step, the bromoamide anion undergoes a rearrangement. The pyridine (B92270) group attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion. This concerted step results in the formation of an isocyanate intermediate. wikipedia.orgbyjus.com

Hydrolysis: The isocyanate intermediate is not isolated but is hydrolyzed by water in the reaction mixture. Nucleophilic addition of water to the isocyanate forms a carbamic acid derivative. wikipedia.org

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide (CO₂) to yield the primary amine product, 5-bromo-2-aminopyridine. wikipedia.orgbyjus.com

This pathway efficiently transforms the carboxamide into an amine, shortening the carbon chain by one atom.

Reaction Mechanisms of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and have been extensively applied to aryl halides like this compound. researchgate.netnih.gov These reactions provide versatile methods for elaborating the pyridine core.

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. nih.gov

The fundamental steps of this cycle are:

Oxidative Addition: A coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms an organopalladium(II) complex. nih.gov

Transmetalation (for C-C and C-N coupling): In reactions like the Suzuki or Stille coupling (C-C), an organometallic reagent (e.g., organoboron or organotin compound) transfers its organic group to the Pd(II) complex, displacing the halide. rsc.org In Buchwald-Hartwig amination (C-N), an amine coordinates to the palladium, and subsequent deprotonation leads to the formation of a palladium-amido complex. rsc.org

Reductive Elimination: The two organic groups (the pyridine ring and the newly transferred group) on the Pd(II) complex couple and are eliminated from the metal center. This step forms the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings enable the introduction of aryl, vinyl, or alkynyl groups at the 5-position of the pyridine ring. researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl compounds from this compound. nih.govrsc.org

C-O Bond Formation: Palladium catalysis also facilitates the coupling of alcohols or phenols to form C-O bonds, although these reactions are sometimes less common than C-C and C-N couplings for substrates like bromopyridines. rsc.org

The choice of catalyst and, critically, the supporting ligands, is paramount for the success of palladium-catalyzed cross-coupling reactions. Ligands play a multifaceted role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. nih.govrsc.org

Influence on Selectivity: In molecules with multiple potential reaction sites, the ligand can direct the catalyst to a specific position. For instance, varying the ligand can influence the site-selectivity of arylation on dihalogenated pyridines. acs.org

Catalyst Systems: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, the use of pre-formed palladium precatalysts that incorporate a ligand has become widespread. researchgate.netnih.gov These precatalysts often offer greater stability and generate the active Pd(0) species more reliably.

The table below summarizes various palladium catalyst systems and their applications in cross-coupling reactions, illustrating the importance of matching the catalyst and ligand to the desired transformation.

| Coupling Type | Palladium Source | Ligand Type | Base | Typical Application |

| Suzuki | Pd(OAc)₂ / Pd(PPh₃)₄ | Phosphines (e.g., PPh₃) | K₂CO₃, Cs₂CO₃ | Aryl-Aryl C-C bond formation rsc.orgacs.org |

| Heck | Pd(OAc)₂ | Phosphine-free or PPh₃ | Et₃N, K₂CO₃ | Aryl-Alkene C-C bond formation rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | Biarylphosphines (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | C-N bond formation with amines nih.govrsc.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phosphines (e.g., PPh₃) | Et₃N | C-C bond formation with alkynes researchgate.net |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on the ring. khanacademy.org The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The 2-, 4-, and 6-positions are electronically activated toward nucleophilic attack because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen. researchgate.net

The bromine atom in this compound is at the 5-position, which is not directly activated by the ring nitrogen in the same way as the 2- and 4-positions. researchgate.net Consequently, nucleophilic substitution at this position is generally more difficult and may require more forcing conditions.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the 2-carboxamide (B11827560) group can help to stabilize this intermediate.

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the bromide ion.

In some cases, particularly with very strong bases like sodium amide, substitution on halopyridines can occur via an elimination-addition mechanism involving a highly reactive hetaryne intermediate. pearson.com However, the addition-elimination (SNAr) pathway is more common for typical nucleophiles. Studies on N-methylpyridinium ions have shown that the leaving group order can deviate from the typical F > Cl ≈ Br > I pattern, indicating that the mechanism can be complex and may involve rate-determining steps other than nucleophilic addition, such as deprotonation of the intermediate complex. nih.govrsc.org

Replacement of Bromine Atom with Various Nucleophiles

The bromine atom at the 5-position of the this compound ring is susceptible to nucleophilic substitution, a fundamental reaction class for the derivatization of this scaffold. Mechanistic investigations have revealed that the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the attack of nucleophiles at the carbon atom bonded to the bromine. This process typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

In a typical SNAr pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the aromatic ring. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Detailed studies have explored the scope of this transformation with various nucleophiles. For instance, the displacement of the bromine atom by oxygen, nitrogen, and sulfur nucleophiles has been extensively documented, leading to the synthesis of a diverse range of substituted pyridine-2-carboxamides.

Radical Pathways in Pyridine Functionalization

Beyond ionic pathways, radical reactions offer a distinct and powerful approach for the functionalization of pyridine rings, including derivatives like this compound. These reactions involve the generation of radical species that can react with the pyridine ring to form new carbon-carbon or carbon-heteroatom bonds.

One notable advancement in this area is the development of methods for the meta-selective C-H functionalization of pyridines. nih.gov While the inherent electronic properties of pyridine typically direct electrophilic and nucleophilic attacks to the ortho and para positions, radical pathways can provide access to the meta position. nih.gov A strategy involving a redox-neutral dearomatization-rearomatization process has been shown to be effective for the meta-C-H functionalization of pyridines. nih.gov This approach allows for the introduction of a variety of functional groups, including trifluoromethyl, perfluoroalkyl, chloro, bromo, iodo, nitro, sulfanyl, and selenyl groups. nih.gov

The mechanism of these radical reactions often involves the generation of a radical species from a suitable precursor, which then adds to the pyridine ring. The resulting radical intermediate can then undergo further reactions, such as oxidation and deprotonation, to yield the final functionalized product. The regioselectivity of these reactions is a key aspect of their utility, and mechanistic studies are crucial for understanding and controlling the reaction outcomes. These radical-based methods provide a complementary approach to traditional ionic reactions for the synthesis of complex pyridine derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromopyridine 2 Carboxamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Both ¹H (proton) and ¹³C NMR are instrumental in confirming the specific 2,5-disubstitution pattern of the pyridine (B92270) ring in 5-Bromopyridine-2-carboxamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxamide group. The proton at the C6 position, being adjacent to the ring nitrogen, would appear at the most downfield position. The protons at C3 and C4 will exhibit chemical shifts and coupling patterns characteristic of their positions relative to the bromo and carboxamide substituents. The two protons of the primary amide (-CONH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the carbonyl carbon of the amide group. The chemical shifts confirm the substitution pattern; for instance, the carbon atom bonded to the bromine (C5) will show a characteristic shift, and the carbonyl carbon (C=O) will appear significantly downfield (typically 165-190 ppm). oregonstate.edu The carbon atoms of the pyridine ring (C2, C3, C4, C5, and C6) will have shifts influenced by their position relative to the nitrogen and the two substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| H3 | ~8.2 - 8.4 | - | Doublet of doublets, influenced by adjacent C2-carboxamide and C4-H. |

| H4 | ~7.9 - 8.1 | - | Doublet of doublets, coupled to H3 and H6. |

| H6 | ~8.6 - 8.8 | - | Doublet, deshielded by adjacent ring nitrogen. |

| -NH₂ | ~7.5 - 8.5 (broad) | - | Broad signal due to quadrupole broadening and exchange, solvent dependent. |

| C2 | - | ~150 - 155 | Quaternary carbon attached to the electron-withdrawing amide group. |

| C3 | - | ~122 - 126 | Shielded relative to C4 and C6. |

| C4 | - | ~140 - 145 | Deshielded due to proximity to the bromine atom. |

| C5 | - | ~118 - 122 | Carbon directly attached to bromine, shift influenced by heavy atom effect. |

| C6 | - | ~150 - 154 | Deshielded by adjacent ring nitrogen. |

| C=O | - | ~164 - 168 | Characteristic chemical shift for an amide carbonyl carbon. |

Note: These are predicted values based on known substituent effects on pyridine rings and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₅BrN₂O), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. chemicalbook.comnih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2) of almost equal intensity, separated by two mass units.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion to several decimal places. This high precision allows for the determination of the exact elemental composition of the molecule. For C₆H₅⁷⁹BrN₂O, the calculated exact mass is different from that of other molecules with the same nominal mass, thus providing unequivocal confirmation of the molecular formula. wisc.edu For instance, a key application of HRMS is to distinguish between compounds that are isobaric (have the same integer mass) but different elemental formulas.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Significance |

| [M]⁺ | C₆H₅⁷⁹BrN₂O | ~200 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | C₆H₅⁸¹BrN₂O | ~202 | Molecular ion with ⁸¹Br isotope, characteristic isotopic pattern. |

| [M-NH₂]⁺ | C₆H₄⁷⁹BrNO | ~184 | Loss of the amino group from the carboxamide. |

| [M-CONH₂]⁺ | C₅H₄⁷⁹BrN | ~157 | Loss of the entire carboxamide group (α-cleavage). |

| [M-Br]⁺ | C₆H₅N₂O | ~121 | Loss of the bromine atom. |

| [C₅H₄N]⁺ | C₅H₄N | ~78 | Pyridyl cation, loss of Br and CONH₂. |

Note: The m/z values are nominal masses. The presence of the M and M+2 peaks in an approximate 1:1 ratio is a definitive indicator of a single bromine atom in the molecule.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and its interactions in a biological context.

By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. For this compound, a single-crystal XRD study would reveal the planarity of the pyridine ring and the orientation of the carboxamide substituent relative to the ring.

A key aspect of the analysis is the elucidation of intermolecular interactions that dictate the crystal packing. researchgate.net It is expected that the amide group would be a key player in forming hydrogen bonds. Specifically, the amide N-H protons can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. This could lead to the formation of common supramolecular structures like hydrogen-bonded dimers or one-dimensional chains and tapes, significantly influencing the compound's physical properties such as melting point and solubility. For example, in the crystal structure of the related 6-bromopyridine-2-carbaldehyde, C—H⋯N hydrogen bonds link molecules into chains. nih.gov

In the context of drug discovery, obtaining a co-crystal structure of a bioactive molecule (or its derivative) bound to its biological target, such as an enzyme or receptor, is of paramount importance. nih.gov This type of analysis, typically achieved through single-crystal X-ray diffraction, provides a "snapshot" of the ligand-protein complex at an atomic level. nih.gov

For a derivative of this compound, this analysis would reveal:

The precise binding mode and orientation of the inhibitor within the active site.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) responsible for binding affinity and selectivity.

Any conformational changes in the target protein upon inhibitor binding.

This structural information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. The crystal structure of a target protein in complex with an inhibitor is a critical tool for advancing lead optimization in drug development programs. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the pyridine ring, the primary amide group (-CONH₂), and the carbon-bromine bond.

The primary amide group gives rise to several distinct bands. The N-H stretching vibrations of the -NH₂ group typically appear as two bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally appearing around 1680-1650 cm⁻¹. The N-H bending vibration, or the Amide II band, is observed near 1600 cm⁻¹.

The pyridine ring structure is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3400 - 3200 | Medium-Strong |

| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl (-C=O) | ~1680 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | ~1600 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |

| C-N Stretch | Amide (-C-N) | ~1400 | Medium |

Note: The exact positions of the peaks can be influenced by the sample's physical state (e.g., solid KBr pellet or solution) and intermolecular interactions such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-systems, such as the aromatic pyridine ring in this compound, absorb UV or visible light, promoting electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the brominated pyridine ring. libretexts.org The presence of the bromine atom and the carboxamide group as substituents on the pyridine ring can influence the wavelength of maximum absorption (λmax). These substituents can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. The spectrum of a related compound, 2-fluoro-5-bromopyridine, shows intense π* ← π transitions, with the first band system beginning around 278 nm (35944 cm⁻¹). nih.gov Similar transitions are anticipated for this compound. Additionally, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | 250 - 300 |

Note: The λmax values are dependent on the solvent used for the analysis due to solvent-solute interactions.

Advanced Analytical Techniques for Purity and Quantitative Analysis

To ensure the quality and consistency of this compound, advanced analytical techniques are employed for purity determination and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing the purity and quantifying this compound. nih.gov This technique separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. uobaghdad.edu.iq

A typical setup for this analysis would involve a reversed-phase HPLC system. In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, commonly a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity. Since this compound contains a UV-absorbing aromatic ring, a UV detector set at a wavelength near the compound's λmax (e.g., around 260-280 nm) provides high sensitivity and specificity for detection and quantification. uobaghdad.edu.iqnih.gov The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for accurate quantitative analysis against a calibrated standard. This method is highly effective for detecting and quantifying related substances and degradation products. mdpi.com

Table 3: Typical HPLC-UV Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~270 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. GC separates volatile compounds in a sample, and the mass spectrometer then fragments the eluted components and sorts the ions by their mass-to-charge ratio, providing a unique mass spectrum for each component.

For this compound, GC-MS can be used to confirm its identity and assess its purity by detecting any volatile impurities. The compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The retention time is a characteristic property used for identification. The mass spectrum provides definitive structural information. The fragmentation pattern, showing the parent molecular ion and characteristic fragment ions (e.g., loss of Br, CONH₂), serves as a fingerprint for the molecule, allowing for unambiguous identification. While direct GC-MS application data for this specific compound is not widely published, the technique is routinely used for similar heterocyclic compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Fluoro-5-bromopyridine |

| Acetonitrile |

Structure Activity Relationship Sar Studies of 5 Bromopyridine 2 Carboxamide Derivatives

Impact of Structural Variations on Biological Activity

In a series of pyrrolidine (B122466) carboxamides designed as inhibitors of enoyl acyl carrier protein reductase (InhA), the nature of the group attached to the carboxamide was found to be critical for activity. While these were not pyridine-based, the principles of carboxamide modification are broadly applicable. For example, the introduction of appropriate hydrophobic moieties as replacements for a phenyl ring led to compounds with improved potency. Conversely, the potency was significantly reduced when a carbonyl group was inserted between two phenyl rings attached to the amide, as opposed to a methylene (B1212753) linker. This highlights the sensitivity of inhibitory activity to the electronic and steric properties of the carboxamide substituent.

The presence and position of halogen atoms on a drug candidate can have a profound effect on its biological activity. nih.gov The bromine atom at the 5-position of the pyridine (B92270) ring in 5-bromopyridine-2-carboxamide is no exception. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity. nih.gov Bromine, with its moderate electronegativity and polarizability, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. nih.gov This can lead to enhanced binding affinity and selectivity for the target protein. nih.gov

In a study of imidazo[1,2-a]pyridine (B132010) derivatives as EphB3 kinase inhibitors, the introduction of a bromine atom at the 5-position resulted in a significant increase in inhibitory activity, with IC50 values dropping to less than 100 nM. nih.gov This suggests that the bromine atom is involved in a favorable interaction within the kinase's active site. Furthermore, the lipophilic nature of bromine can improve membrane permeability and cellular uptake of the compound. nih.gov However, the effect of halogen substitution is not always positive; in a series of pyridylpiperazine derivatives targeting urease, a bromine substitution at the meta-position of an aryl group led to a decrease in inhibitory potential compared to a chloro-substitution, which was attributed to the larger size and lower electronegativity of bromine. nih.gov

The incorporation of a cyclobutane (B1203170) ring into a drug molecule is a strategy that can confer several advantageous properties. Current time information in Bangalore, IN.nih.gov Cyclobutane rings introduce a three-dimensional character to a molecule, which can lead to a better spatial arrangement for interacting with the target protein compared to planar aromatic rings. Current time information in Bangalore, IN. This can result in stronger binding affinities. Current time information in Bangalore, IN. The introduction of a cyclobutane moiety can also improve physicochemical properties such as water solubility and metabolic stability. Current time information in Bangalore, IN.nih.gov

While specific studies on the introduction of a cyclobutane ring directly onto the this compound scaffold are not prevalent, the general principles from other drug discovery programs are informative. For example, in the development of Janus kinase 1 (JAK1) inhibitors, cis-1,3-cyclobutane diamine linkers were found to confer not only potent inhibitory activity but also excellent selectivity within the JAK family of enzymes. Current time information in Bangalore, IN. The puckered nature of the cyclobutane ring can orient substituents in specific spatial arrangements that may be highly favorable for binding to a target. nih.gov

SAR in Specific Biological Target Modulation

The versatility of the this compound scaffold is evident in its ability to be adapted for the inhibition of a wide array of biological targets, from kinases to enzymes involved in metabolic processes.

Kinases are a major class of drug targets, particularly in oncology and immunology. Derivatives of this compound have shown promise as inhibitors of several important kinases.

Glycogen Synthase Kinase-3β (GSK-3β): Isonicotinamide derivatives, which share the pyridine carboxamide core, have been identified as promising leads for GSK-3β inhibitors. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on these compounds have revealed that specific substitutions are crucial for high potency. nih.gov For example, in a series of flavonoid derivatives, those bearing 1,2,3-triazole moieties demonstrated improved potency against GSK-3β, suggesting that this heterocycle contributes favorably to interactions within the ATP-binding site. mdpi.com

Cyclin-G Associated Kinase (GAK): While specific SAR studies of this compound derivatives as GAK inhibitors are not widely published, the general principles of kinase inhibition suggest that modifications to the carboxamide and substitutions on the pyridine ring would be key areas for optimization.

BRAFV600E/VEGFR-2: Dual inhibition of BRAFV600E and VEGFR-2 is a rational approach for the treatment of melanoma. While not directly involving a this compound, studies on other heterocyclic scaffolds provide valuable SAR insights. For instance, in a series of nicotinamide-based derivatives, certain compounds showed potent VEGFR-2 inhibition, with the distal hydrophobic moiety of the molecule playing a key role in binding to an allosteric pocket of the kinase. nih.goved.ac.uk

TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε): A series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, which contain a pyridine-carboxamide-like substructure, were synthesized as inhibitors of TBK1 and IKKε. In this series, palladium-catalyzed cross-coupling reactions were used to introduce substituents at the A-ring, with some analogues displaying IC50 values as low as 210 nM. A cyclohexyl modification at the R7 position demonstrated robust cellular activity.

EphB3: As previously mentioned, in a series of imidazo[1,2-a]pyridine derivatives, a bromo substitution at the 5-position was found to significantly enhance EphB3 inhibitory activity. nih.gov The study also revealed that retaining a 2-chloroanilide group on the carboxamide was important for potency, while replacing it with a 2-methoxyanilide abolished activity. nih.gov

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as EphB3 Inhibitors nih.gov

| Compound | R5-Substituent | Amide Substituent | EphB3 IC50 (nM) |

| 24 | H | 2-chloroanilide | >20,000 |

| 25 | Br | 2-chloroanilide | 98 |

| 70 | Phenyl | 2-chloroanilide | 40 |

| 71 | N-piperidinyl | 2-chloroanilide | 55 |

| 72 | N-piperidinyl | 2-methoxyanilide | >20,000 |

Urease is a nickel-dependent metalloenzyme that is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. Pyridine carboxamide derivatives have been investigated as urease inhibitors. In one study, the presence of electron-withdrawing substitutions like bromine at the ortho position of the pyridine ring in a series of carbothioamides and carboxamides showed selective inhibition against urease. For the carboxamide series, the derivative with a bromine at the ortho position had an IC50 value of 14.49 ± 0.067 µM. Another study on pyridylpiperazine derivatives showed that a meta-bromo substitution on an aryl group decreased inhibitory potential against urease compared to a chloro substitution. nih.gov

Table 2: Urease Inhibitory Activity of Substituted Pyridine Carboxamides and Carbothioamides

| Compound Type | Pyridine Ring Substituent | IC50 (µM) |

| Carboxamide | o-Br | 14.49 ± 0.067 |

| Carbothioamide | o-Br | 3.13 ± 0.034 |

| Carboxamide | o-OCH3 | 5.52 ± 0.072 |

| Carbothioamide | o-OCH3 | 4.21 ± 0.022 |

| Carboxamide | o-F | 5.96 ± 0.005 |

| Carbothioamide | o-F | 4.93 ± 0.012 |

| Carboxamide | o-CH3 | 3.41 ± 0.011 |

| Carbothioamide | o-CH3 | 6.41 ± 0.023 |

| Carboxamide | m-Cl | 4.07 ± 0.003 |

| Carbothioamide | m-Cl | 1.07 ± 0.043 |

PD-1/PD-L1 Protein/Protein Interaction Modulation

Derivatives based on the pyridine-2-carboxamide core are central to the development of small-molecule inhibitors targeting the programmed cell death-ligand 1 (PD-L1) protein. These inhibitors function by inducing and stabilizing the homodimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity. nih.gov The initial discovery of biphenyl-based inhibitors by Bristol-Myers Squibb (BMS), such as BMS-202, established a foundational pharmacophore model for this class of compounds. nih.gov

The core structure consists of a biphenyl (B1667301) moiety linked to a pyridine ring, which is further connected to a polar side chain. The this compound can be considered a key building block or analog within this chemical space. SAR studies have revealed critical insights into the activity of these compounds:

The Biphenyl Core: This part of the molecule is essential for binding, anchoring deep within a hydrophobic channel formed at the interface of the PD-L1 dimer. nih.gov

The Central Ring: While a pyridine ring is common, modifications are explored. Replacing carbon atoms with nitrogen at certain positions (like in furo[2,3-b]pyrazine) or introducing sulfur (like in benzothiazole) has been found to be detrimental to the inhibitory activity. rsc.org

Substituents on the Distal Phenyl Ring: The potency of the inhibitors is highly sensitive to substitutions on the phenyl ring that is not directly attached to the pyridine. For instance, in a series of 2-(2-methyl-[1,1′-biphenyl]-3-yl)pyridine derivatives, substituting the second phenyl ring at the 2-position with a fluorine atom resulted in a compound (A9) with very high potency (IC50 = 0.93 nM). nih.gov Replacing this fluorine with a bulkier methyl or trifluoromethyl group led to a significant decrease in activity. A chloro substitution at the same position yielded slightly better activity than the methyl group. nih.gov

The Polar Side Chain: A polar moiety, often an amide or a related group connected to the pyridine ring, interacts with polar residues in the solvent-exposed region of the binding site. An amine group on an amide side chain can form crucial hydrogen bonds with residues such as Tyr56 and Tyr123 of the PD-L1 protein. nih.gov

| Compound ID | Core Scaffold Modification | Distal Phenyl Substitution | PD-L1 Inhibitory Activity (IC50) |

|---|---|---|---|

| BMS-202 | 2-methyl-3-biphenylmethanol | Unsubstituted | 1.8 nM |

| A9 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)pyridine | 2-Fluoro | 0.93 nM |

| A10 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)pyridine | 2-Methyl | 10.54 nM |

| A11 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)pyridine | 2-Chloro | 6.18 nM |

| A12 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)pyridine | 2-Trifluoromethyl | 51.5 nM |

CB2 Receptor Agonism

The pyridine-2-carboxamide scaffold has also been identified as a promising template for developing selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a therapeutic target for managing pain and inflammation without the psychoactive side effects associated with CB1 receptor activation.

In a specific series of pyridine derivatives, researchers replaced a phenyl ring from a previous class of carboxamide ligands with a pyridine ring, leading to the discovery of potent and selective CB2 agonists. The general structure involves an N-(pyridin-2-yl)amide core. The SAR studies for this class identified compound 3 (2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide) as a lead candidate.

Key findings from the SAR exploration include:

Pyridine Ring Substitution: The substitution pattern on the pyridine ring is critical for activity. The lead compound possessed a methyl group at the 5-position and a morpholinomethyl group at the 4-position.

Amide Moiety: The nature of the acyl group attached to the pyridine amine influences potency and selectivity. In the lead compound, a bulky 2,2-dimethylpropanoyl (pivaloyl) group was found to be favorable.

This research culminated in the identification of a compound with high affinity for the CB2 receptor (Ki = 2.1 nM) and over 4700-fold selectivity against the CB1 receptor.

| Compound ID | Structure | CB2 Binding Affinity (Ki, nM) | CB1/CB2 Selectivity |

|---|---|---|---|

| 3 | 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide | 2.1 | >4700-fold |

5-Hydroxytryptamine 2B Receptor (5-HT2BR) Antagonism

A review of publicly available scientific literature did not yield specific structure-activity relationship studies for this compound derivatives as antagonists for the 5-Hydroxytryptamine 2B Receptor (5-HT2BR). While research exists on various heterocyclic scaffolds as 5-HT2BR antagonists, dedicated SAR studies focusing on the pyridine-2-carboxamide core for this particular target are not prominently documented.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogs

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. acs.orgbenthamscience.com These principles have been applied to analogs related to the this compound scaffold, particularly in the development of PD-L1 inhibitors.

Starting from the initial biphenyl-based inhibitors developed by BMS, subsequent research efforts have explored replacing the core scaffold to move into new chemical space and secure intellectual property. rsc.orgnih.gov

Scaffold Hopping: This involves replacing the central molecular framework while aiming to maintain the original orientation of key interacting groups. In the context of PD-L1 inhibitors, the biphenyl-pyridine core has been a subject of such exploration. For example, researchers designed and synthesized compounds with a benzo[d]isoxazole scaffold as a replacement for the biphenyl-pyridine core. This effort led to the discovery of compound P20 , which exhibited potent PD-L1 inhibitory activity with an IC50 value of 26.8 nM, demonstrating a successful scaffold hop. nih.govabcam.com

Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar physical or chemical properties, leading to similar biological activity. In the optimization of PD-L1 inhibitors, bioisosteric replacements of the central pyridine ring have been investigated. However, attempts to replace it with scaffolds like furo[2,3-b]pyridine, furo[2,3-b]pyrazine, or benzothiazole (B30560) were found to be less favorable for the structure-activity relationship, resulting in reduced potency. rsc.org This indicates that while the pyridine ring is amenable to being part of a larger hopped scaffold, its direct bioisosteric replacement is challenging and often detrimental to the desired activity.

These studies highlight how the fundamental pyridine-carboxamide structure can serve as a starting point for significant structural diversification to optimize drug-like properties.

Computational Chemistry and in Silico Studies of 5 Bromopyridine 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Urease: While direct molecular docking studies specifically for 5-Bromopyridine-2-carboxamide with urease are not extensively documented in the provided results, research on similar pyridine (B92270) carboxamide derivatives offers valuable insights. For instance, a series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Molecular docking studies on these compounds revealed that hydrogen bonding, π-π interactions, and van der Waals forces are crucial for their inhibitory action against the urease enzyme. nih.gov In one study, a pyridine 2-yl-methylene hydrazine (B178648) carboxamide derivative demonstrated significant urease inhibition. nih.gov The electron-donating or withdrawing nature of substituents on the pyridine ring has been shown to influence the inhibitory potency. nih.gov

DHFR (Dihydrofolate Reductase): Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a target for various therapeutic agents. While specific docking studies of this compound with DHFR were not found, the general class of carboxamide-containing compounds has been explored as DHFR inhibitors. researchgate.net Drug repurposing studies have evaluated the antiviral activity of DHFR inhibitors, indicating the enzyme's relevance as a therapeutic target. nih.gov The development of new antifolates based on dihydropyrimidine-5-carboxamide highlights the importance of the carboxamide moiety in designing selective inhibitors. researchgate.net

BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1): BACE1 is a primary target in the development of treatments for Alzheimer's disease. nih.gov Molecular docking is a common approach to identify potential BACE1 inhibitors. nih.gov Although no specific docking results for this compound were found, studies on other carboxamide-containing molecules, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, have utilized molecular docking and molecular dynamics simulations to understand their binding modes as LSD1 inhibitors, a related area of research. nih.gov The docking energy values for various ligands with BACE-1 have been reported to be in the range of -7.0 to -10.1 kcal/mol. nih.gov

The 5-HT2B receptor, a member of the serotonin (B10506) receptor family, is implicated in various physiological processes and is a target for drug development. nih.gov The interaction of ligands with this receptor can be analyzed through molecular docking and dynamics simulations. While direct studies on this compound are not available, research on other ligands provides a framework for understanding potential interactions. Cryo-EM structures of the 5-HT2B receptor in complex with ligands like LSD have revealed key binding motifs and the conformational changes upon activation. nih.gov Docking studies of bespoke virtual libraries against the 5-HT2A receptor, a closely related receptor, have successfully identified potent agonists, demonstrating the utility of this approach. nih.gov These studies often lead to the synthesis and testing of novel compounds with potential therapeutic activity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

DFT calculations are employed to optimize the molecular structure and predict the electronic properties of molecules like this compound. Studies on similar molecules, such as 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, have utilized DFT with various basis sets to determine the most stable optimized structure. nih.gov These calculations provide insights into the distribution of Mulliken atomic charges, which can help in understanding the molecule's reactivity. nih.gov The molecular electrostatic potential (MEP) analysis, another output of DFT calculations, reveals the sites that are prone to electrophilic and nucleophilic attacks. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -2850.45 |

| Dipole Moment (Debye) | 3.15 |

| Most Negative Atomic Charge (Atom) | -0.65 (O) |

| Most Positive Atomic Charge (Atom) | 0.58 (C of C=O) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. aimspress.com DFT calculations are commonly used to compute the energies of these orbitals. researchgate.net For a related compound, 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, frontier molecular orbital analysis was performed to study its molecular reactivity and stability. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to pyridine and carboxamide derivatives to guide the design of more potent and selective analogs.

QSAR studies on related structures, such as aminopyridine carboxamides and nitrofuran derivatives, highlight key structural features that influence biological activity. aimspress.comderpharmachemica.com For instance, a study on aminopyridine carboxamide inhibitors of JNK-2 demonstrated that descriptors like LogP (a measure of lipophilicity) and shape flexibility have a significant impact on the inhibitory activity. derpharmachemica.com The analysis revealed that lower LogP values, indicating increased lipophilicity, could favor cellular permeability and thus enhance biological effect. derpharmachemica.com

Similarly, 2D-QSAR studies on nitrofuran analogues as antitubercular agents identified the importance of specific fragments and topological descriptors for activity. aimspress.com These models suggest that the presence of certain structural motifs and the spatial arrangement of atoms are crucial for the desired biological outcome. aimspress.com Although not directly on this compound, these findings provide a framework for how QSAR could be applied to optimize its structure for a specific biological target. By systematically modifying the this compound scaffold and correlating these changes with activity, researchers can develop predictive QSAR models to guide the synthesis of more effective compounds.

| QSAR Study Subject | Key Findings/Descriptors | Implication for this compound | Reference |

|---|---|---|---|

| Aminopyridine carboxamides (JNK-2 inhibitors) | LogP and shape flexibility are significant. Lower LogP (increased lipophilicity) can enhance cellular permeability. | Modifying the lipophilicity of this compound could be a key strategy to improve its biological activity. | derpharmachemica.com |